1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine
Overview
Description
1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine is a compound of interest in the field of radiopharmaceutical chemistry. . This compound is characterized by the presence of a fluorine atom, which is often used in radiolabeling for imaging purposes.
Mechanism of Action
Target of Action
The primary target of 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine, also known as 5-Fluoro-N-Methyl-2-Phenoxybenzylamine, is the Translocator Protein (TSPO) . TSPO, formerly known as the peripheral benzodiazepine receptor, is dramatically upregulated under pathologic conditions . Activated microglia are the main cell type expressing the TSPO at sites of central nervous system pathology .
Mode of Action
The compound interacts with its target, the TSPO, by binding to it . This interaction leads to changes in the cellular functions, such as the modulation of cholesterol transport and the synthesis of steroid hormones .
Biochemical Pathways
It is known that the compound’s interaction with the tspo can influence several processes, including cell proliferation, apoptosis, and immune response .
Pharmacokinetics
Similar compounds have been shown to have good brain penetration and retention . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and thus its effectiveness.
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. For instance, in the context of neurodegenerative diseases, the compound could potentially be used to measure active disease in the brain .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s ability to bind to the TSPO and exert its effects .
Biochemical Analysis
Biochemical Properties
1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with the translocator protein (TSPO), which is involved in cholesterol transport, steroidogenesis, and immunomodulation . The interaction with TSPO suggests that this compound may influence these physiological processes. Additionally, it has been shown to interact with other biomolecules involved in cellular respiration and metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with TSPO in glial cells upon brain insult indicates its role in neuroinflammation and repair . This compound’s impact on cell function includes modulation of cholesterol transport and steroidogenesis, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as TSPO. This binding leads to the inhibition or activation of enzymes involved in cholesterol transport and steroidogenesis . The compound’s interaction with TSPO also suggests potential changes in gene expression related to these physiological processes . Furthermore, it may influence cellular respiration and metabolism by modulating the activity of proteins involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable under controlled conditions, but its degradation can occur over extended periods . Long-term effects on cellular function include sustained modulation of cholesterol transport and steroidogenesis, which may lead to alterations in cellular homeostasis . In vitro and in vivo studies have demonstrated that the compound’s stability and degradation are critical factors in its overall efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cholesterol transport and steroidogenesis without causing significant adverse effects . At higher doses, toxic effects such as cellular apoptosis and disruption of cellular homeostasis have been observed . These findings highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol transport and steroidogenesis. It interacts with enzymes such as TSPO, which play a crucial role in these pathways . The compound’s influence on metabolic flux and metabolite levels has been observed in various studies, indicating its potential impact on overall cellular metabolism . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with TSPO suggests its involvement in cholesterol transport and distribution within cells . Additionally, studies have shown that the compound can accumulate in specific tissues, influencing its overall efficacy and potential side effects . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s interaction with TSPO suggests its localization within mitochondria, where TSPO is predominantly found . This localization is essential for its role in cholesterol transport and steroidogenesis . Additionally, targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, further influencing its activity and function .
Preparation Methods
The synthesis of 1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine involves several steps. One common synthetic route includes the reaction of 5-fluoro-2-phenoxyaniline with formaldehyde and methylamine under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phenolic compounds, while reduction may produce amines.
Scientific Research Applications
1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of radiolabeled compounds for imaging studies.
Biology: The compound is utilized in studying biological processes through imaging techniques.
Medicine: It plays a role in the development of diagnostic agents for diseases such as cancer and neurological disorders.
Industry: The compound is used in the production of radiopharmaceuticals for clinical imaging.
Comparison with Similar Compounds
1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine can be compared with other similar compounds such as:
N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide: This compound is also used in PET imaging and has similar radiolabeling properties.
DPA-714: Another radioligand used for imaging the translocator protein (TSPO) in neuroinflammation studies.
The uniqueness of this compound lies in its specific binding properties and its potential for high-resolution imaging in various medical and research applications.
Properties
IUPAC Name |
1-(5-fluoro-2-phenoxyphenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-16-10-11-9-12(15)7-8-14(11)17-13-5-3-2-4-6-13/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHPXUQPTBDLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639897 | |
Record name | 1-(5-Fluoro-2-phenoxyphenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80639897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476310-75-5 | |
Record name | 1-(5-Fluoro-2-phenoxyphenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80639897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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